5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide
描述
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide, commonly known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. DPP-4 inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus.
作用机制
The mechanism of action of DPP-4 inhibitors involves the inhibition of DPP-4, which results in increased levels of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner. This leads to improved glucose control and insulin secretion.
Biochemical and Physiological Effects:
DPP-4 inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced oxidative stress. These effects are mediated by the increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon secretion. DPP-4 inhibitors have also been shown to have anti-inflammatory and anti-atherosclerotic effects.
实验室实验的优点和局限性
DPP-4 inhibitors have several advantages for lab experiments, including their specificity for DPP-4, their well-defined mechanism of action, and their ability to improve glucose control. However, DPP-4 inhibitors also have some limitations, such as their short half-life and their potential for off-target effects.
未来方向
There are several future directions for DPP-4 inhibitor research, including the development of more potent and selective inhibitors, the investigation of the long-term effects of DPP-4 inhibition, and the exploration of the potential therapeutic applications of DPP-4 inhibitors beyond diabetes mellitus. Additionally, there is a need for further research into the safety and efficacy of DPP-4 inhibitors in various patient populations, such as those with renal impairment or cardiovascular disease.
Conclusion:
In conclusion, DPP-4 inhibitors are a promising class of drugs for the treatment of type 2 diabetes mellitus. These drugs work by inhibiting the activity of DPP-4, which leads to increased levels of incretin hormones and improved glucose control. DPP-4 inhibitors have several advantages for lab experiments, but also have some limitations. There are several future directions for DPP-4 inhibitor research, including the development of more potent and selective inhibitors and the investigation of their long-term effects and potential therapeutic applications.
科学研究应用
DPP-4 inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. These drugs work by inhibiting the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism and insulin secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which leads to improved glucose control and insulin secretion.
属性
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-5-7-17(8-6-16)24-23(29)19-15-18(26-21(27)11-12-22(26)28)9-10-20(19)25-13-3-2-4-14-25/h5-10,15H,2-4,11-14H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSINPCEKSMLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7135065 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。